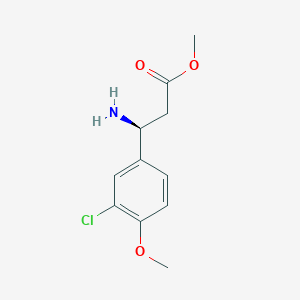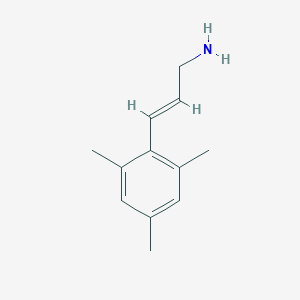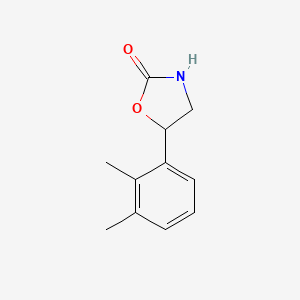
tert-Butyl (5-(2-hydroxyethyl)pyrimidin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[5-(2-hydroxyethyl)pyrimidin-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a pyrimidinyl group. This compound is often used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(2-hydroxyethyl)pyrimidin-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 5-(2-hydroxyethyl)pyrimidine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[5-(2-hydroxyethyl)pyrimidin-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions may require catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or pyrimidines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of phosphatidyl ethanolamines and ornithine .
Biology:
- Utilized in biochemical research as a reagent for protecting amino groups during peptide synthesis.
- Acts as a precursor for the synthesis of biologically active compounds.
Medicine:
- Investigated for potential therapeutic applications due to its ability to interact with biological targets.
- Used in the development of novel pharmaceuticals.
Industry:
- Applied in the production of specialty chemicals and intermediates for various industrial processes.
- Used in the formulation of agrochemicals and other functional materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(2-hydroxyethyl)pyrimidin-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrimidinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity .
Comparison with Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)pyrimidin-4-ylcarbamate
- tert-Butyl N-(2-hydroxyethyl)thiazol-2-ylcarbamate
Comparison:
- tert-Butyl N-(2-hydroxyethyl)carbamate: Lacks the pyrimidinyl group, making it less versatile in terms of biological interactions.
- tert-Butyl N-(2-hydroxyethyl)pyrimidin-4-ylcarbamate: Similar structure but with a different position of the pyrimidinyl group, which can affect its reactivity and biological activity.
- tert-Butyl N-(2-hydroxyethyl)thiazol-2-ylcarbamate: Contains a thiazole ring instead of a pyrimidine ring, leading to different chemical properties and applications .
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-[5-(2-hydroxyethyl)pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-9-12-6-8(4-5-15)7-13-9/h6-7,15H,4-5H2,1-3H3,(H,12,13,14,16) |
InChI Key |
UFLGWZQQLYJZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


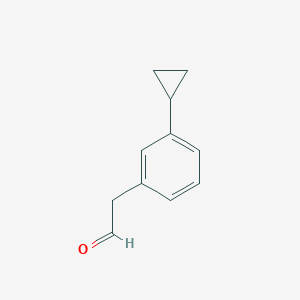

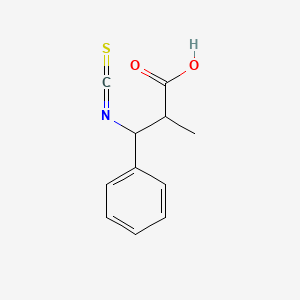
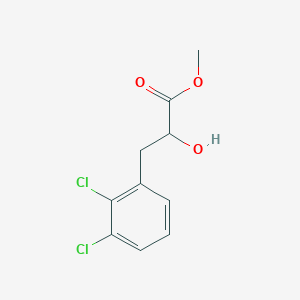


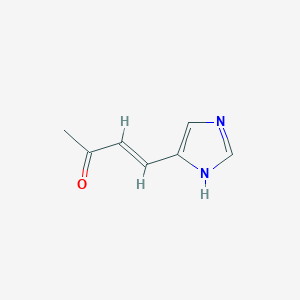
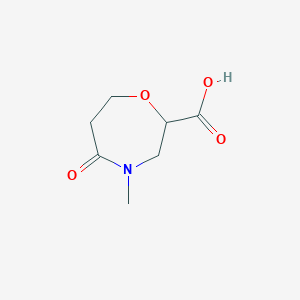
![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
